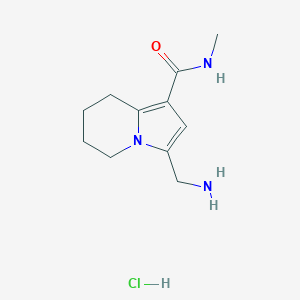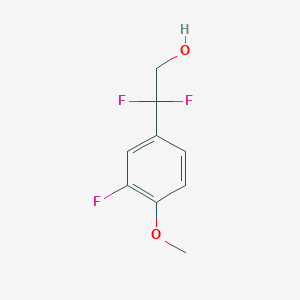
1,5-Dibromo-2,3-dimethylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,5-Dibromo-2,3-dimethylbenzene is an organic compound with the molecular formula C₈H₈Br₂. It is a derivative of benzene, where two bromine atoms and two methyl groups are substituted at the 1,5 and 2,3 positions, respectively. This compound is used in various chemical syntheses and research applications due to its unique structural properties.
作用机制
Target of Action
It is known to affect the respiratory system .
Mode of Action
It is known to be involved in the synthesis of porphyrin dimers . Porphyrins are key compounds in nature due to their role in hemoglobin, myoglobin, chlorophyll, and cytochromes .
Biochemical Pathways
3,5-Dibromo-o-xylene is used as a spacer in the synthesis of porphyrin dimers . These dimers have unique optical and electrochemical properties, high thermal stability, and advanced chemistry, making them applicable in various fields of medicine and techniques .
Pharmacokinetics
Its physical properties such as its solid form and density of 196 g/mL at 25 °C (lit) may influence its bioavailability.
Result of Action
The result of the action of 3,5-Dibromo-o-xylene is the formation of porphyrin dimers . These dimers have been found to exhibit high inhibition against HEK293T cells in the absence of light .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3,5-Dibromo-o-xylene. For instance, the presence of water in the bromination process of o-xylene (used to produce 3,5-Dibromo-o-xylene) can affect the direction and mechanism of bromination .
准备方法
Synthetic Routes and Reaction Conditions
1,5-Dibromo-2,3-dimethylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 1,3-dimethylbenzene (m-xylene) using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out in a solvent like carbon tetrachloride at room temperature .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of bromine and iron(III) bromide as a catalyst remains common, with the reaction conditions optimized for large-scale production .
化学反应分析
Types of Reactions
1,5-Dibromo-2,3-dimethylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or other functional groups.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.
Major Products
Substitution: Products include various substituted benzene derivatives depending on the nucleophile used.
Oxidation: Products include carboxylic acids or aldehydes.
Reduction: Products include hydrogenated benzene derivatives.
科学研究应用
1,5-Dibromo-2,3-dimethylbenzene is used in several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions involving halogenated compounds.
Medicine: It is investigated for its potential use in the development of pharmaceuticals.
Industry: It is used in the production of polymers and other materials with specific properties
相似化合物的比较
Similar Compounds
- 1,2-Dibromo-3,4-dimethylbenzene
- 1,3-Dibromo-2,4-dimethylbenzene
- 1,4-Dibromo-2,5-dimethylbenzene
Uniqueness
1,5-Dibromo-2,3-dimethylbenzene is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. Compared to other dibromo-dimethylbenzene isomers, it may exhibit different physical and chemical properties, making it suitable for specific applications in research and industry .
属性
IUPAC Name |
1,5-dibromo-2,3-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2/c1-5-3-7(9)4-8(10)6(5)2/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUOWYDXIKBTQHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-Methyl-N-[2-oxo-2-[[(1R,2R)-2-(trifluoromethyl)cyclopropyl]amino]ethyl]prop-2-enamide](/img/structure/B2901981.png)


![N-(4-bromophenyl)-1-(2-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide](/img/structure/B2901988.png)


![1-[1-(2-ethoxypyridine-3-carbonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2901992.png)





![Methyl 3-amino-4-[(4-ethylphenyl)sulfonyl]thiophene-2-carboxylate](/img/structure/B2902000.png)
